![molecular formula C16H15NO4S B386314 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine](/img/structure/B386314.png)
4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine is a chemical compound characterized by the presence of a dibenzofuran moiety attached to a sulfonyl group, which is further connected to a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine typically involves the following steps:
Preparation of Dibenzofuran-2-sulfonyl Chloride: This is achieved by reacting dibenzofuran with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.
Coupling Reaction: The dibenzofuran-2-sulfonyl chloride is then reacted with morpholine in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This involves:
Continuous Flow Reactors: These are used to maintain consistent reaction conditions and improve yield.
Purification Techniques: Methods such as recrystallization and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the dibenzofuran ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential antimicrobial properties. Studies have shown that derivatives of dibenzofuran-2-sulfonyl compounds exhibit significant activity against various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dibenzofuran moiety can intercalate with DNA, affecting its replication and transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran-2-sulfonyl Chloride: A precursor in the synthesis of 4-(Dibenzo[b,d]furan-2-ylsulfonyl)morpholine.
Morpholine Derivatives: Compounds with similar morpholine rings but different substituents.
Sulfonyl Compounds: Other compounds containing the sulfonyl group attached to different aromatic systems.
Uniqueness
This compound is unique due to the combination of the dibenzofuran moiety and the morpholine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C16H15NO4S |
|---|---|
Poids moléculaire |
317.4g/mol |
Nom IUPAC |
4-dibenzofuran-2-ylsulfonylmorpholine |
InChI |
InChI=1S/C16H15NO4S/c18-22(19,17-7-9-20-10-8-17)12-5-6-16-14(11-12)13-3-1-2-4-15(13)21-16/h1-6,11H,7-10H2 |
Clé InChI |
GNRXNZIMNNDJEE-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2,2,2-trichloro-1-[(2,4-dichlorobenzoyl)amino]ethylphosphonate](/img/structure/B386231.png)
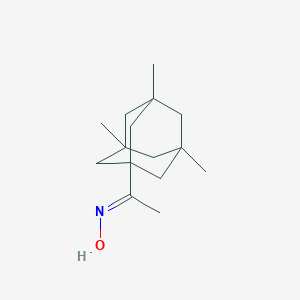
![2-[16-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B386238.png)
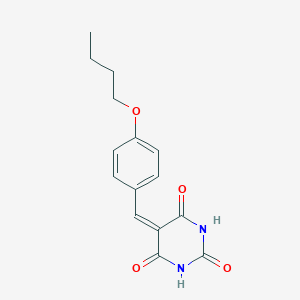
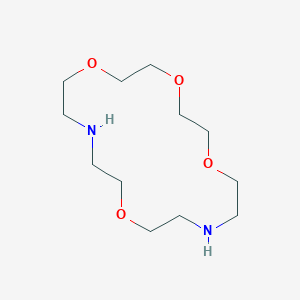
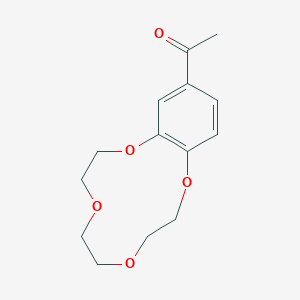
![N,N-dimethyl-N'-[1-(3-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]imidoformamide](/img/structure/B386243.png)
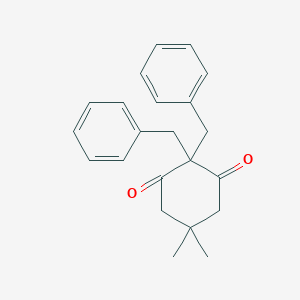
![N-phenyl-2-{2-[(N-phenylcarbamoyl)methylthio]ethylthio}acetamide](/img/structure/B386248.png)
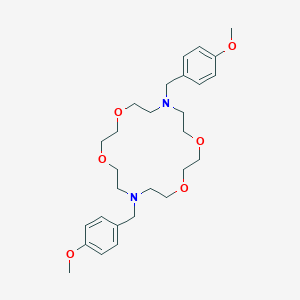
![2-[3-(4-Chlorophenyl)-1-cyclopropyl-2-propenylidene]malononitrile](/img/structure/B386250.png)
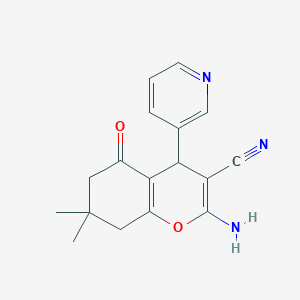
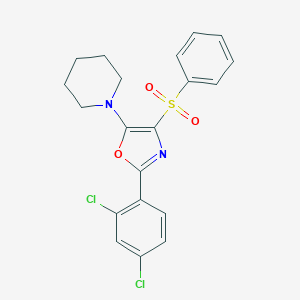
![2-[(1-Phenylbutoxy)carbonyl]benzoic acid](/img/structure/B386255.png)
